4-Fluoro-3-(methylamino)phenol
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Overview
Description
4-Fluoro-3-(methylamino)phenol: is an organic compound with the molecular formula C7H8FNO. It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the fourth position and a methylamino group at the third position.
Mechanism of Action
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a boron reagent, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests it may play a role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(methylamino)phenol. For instance, the success of SM cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, which 4-Fluoro-3-(methylamino)phenol is a part of, have a high dipole moment due to the presence of a highly electronegative oxygen . This allows them to participate in hydrogen bonding and other interactions with biomolecules .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Phenolic compounds are known to interact with various cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phenolic compounds can participate in various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can undergo various reactions over time, which can affect their stability and degradation .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methylamino)phenol typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated to produce 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.
Methylation: 4-fluoroaniline is then methylated using formaldehyde and formic acid to produce 4-fluoro-3-(methylamino)aniline.
Hydroxylation: Finally, the compound undergoes hydroxylation to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but lacks the hydroxyl group.
3-Methylaminophenol: Similar structure but lacks the fluorine atom.
4-Fluoro-3-nitrophenol: Similar structure but has a nitro group instead of a methylamino group.
Properties
IUPAC Name |
4-fluoro-3-(methylamino)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCTUZRODNGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228996-53-9 |
Source
|
Record name | 4-fluoro-3-(methylamino)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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